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molecular formula C13H11N B8319499 3-Methyl-2-naphthalenylacetonitrile CAS No. 1261632-26-1

3-Methyl-2-naphthalenylacetonitrile

Cat. No. B8319499
M. Wt: 181.23 g/mol
InChI Key: ZXHQMCZOUYWLEV-UHFFFAOYSA-N
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Patent
US04897405

Procedure details

KCN (1.81 g, 27.85 mmol) was added to a solution of 2-bromomethyl-3-methylnaphthalene (5.95 g, 25.32 mmol) in 150 mL of DMSO at room temperature. The resulting mixture was stirred 1 hour, diluted with water (175 mL) and stirred another 15 minutes. The resulting precipitate was collected by filtration, washed with water and dried in vacuo to give the desired product (3.71 g g, 81%) of sufficient purity for use in the subsequent reaction.
Name
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].BrC[C:6]1[C:15]([CH3:16])=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1.[CH3:17]S(C)=O>O>[CH3:16][C:15]1[CH:6]=[C:7]([CH2:17][C:1]#[N:2])[C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2 |f:0.1|

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5.95 g
Type
reactant
Smiles
BrCC1=CC2=CC=CC=C2C=C1C
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
175 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred another 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C2=CC=CC=C2C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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